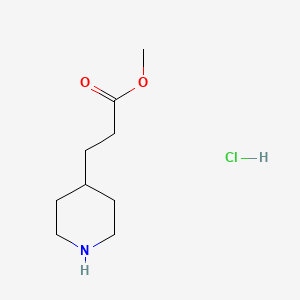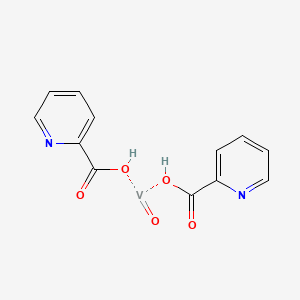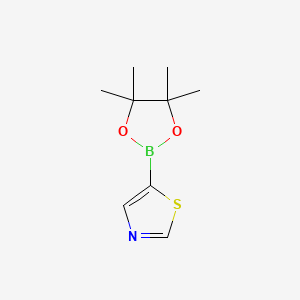
Methyl 3-(piperidin-4-yl)propanoate hydrochloride
Vue d'ensemble
Description
“Methyl 3-(piperidin-4-yl)propanoate hydrochloride” is a chemical compound with the molecular formula C9H18ClNO2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “Methyl 3-(piperidin-4-yl)propanoate hydrochloride” involves several steps. The reaction conditions and yields for these steps are as follows :Molecular Structure Analysis
The InChI code for “Methyl 3-(piperidin-4-yl)propanoate hydrochloride” is1S/C9H17NO2.ClH/c1-12-9 (11)3-2-8-4-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H . The molecular weight of the compound is 207.7 . Physical And Chemical Properties Analysis
“Methyl 3-(piperidin-4-yl)propanoate hydrochloride” is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis Applications : Methyl 3-(piperidin-4-yl)propanoate is used in synthetic chemistry, particularly in the conjugate addition of piperidine derivatives to alkyl acrylates, leading to novel compounds with potential applications in drug development and organic synthesis (D’hooghe et al., 2009).
Pharmacological Research : The compound has been explored for its potential in pharmacology. For example, hybrid molecules derived from piperazine and piperidine derivatives show promising anticonvulsant and antinociceptive activities, indicating potential applications in the treatment of epilepsy and pain (Kamiński et al., 2016).
Biomedical Applications : In the field of biomaterials, the compound has been used in the enzymatic synthesis of poly(β–amino esters) and related copolymers, demonstrating potential applications in biodegradable materials for biomedical uses, such as gene delivery (Martino et al., 2012).
Light Stabilizer Synthesis : It has also been used in the synthesis of light stabilizers for polymers, indicating its utility in the development of materials with improved resistance to UV degradation (Yi, 2008).
Metabolic Activity Studies : Additionally, derivatives of Methyl 3-(piperidin-4-yl)propanoate have been studied for their metabolic activity in obese rats, suggesting potential applications in obesity research (Massicot et al., 1985).
Cytotoxicity and Bioactivity : The compound has been explored in the synthesis of new chemical structures with potential cytotoxicity and carbonic anhydrase inhibitory activities, important for cancer research and enzyme inhibition studies (Unluer et al., 2016).
Safety And Hazards
“Methyl 3-(piperidin-4-yl)propanoate hydrochloride” is classified under the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements associated with this compound are H315-H319-H335 . The precautionary statements are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Propriétés
IUPAC Name |
methyl 3-piperidin-4-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)3-2-8-4-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXUUZJIMVNVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678339 | |
| Record name | Methyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(piperidin-4-yl)propanoate hydrochloride | |
CAS RN |
167414-87-1 | |
| Record name | Methyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(piperidin-4-yl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[5-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-propyl-3H-indol-1-ium iodide](/img/structure/B599351.png)

